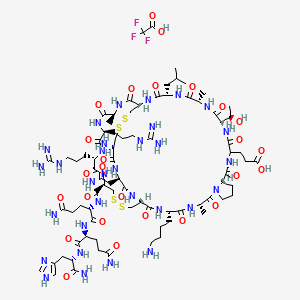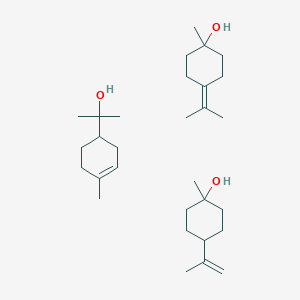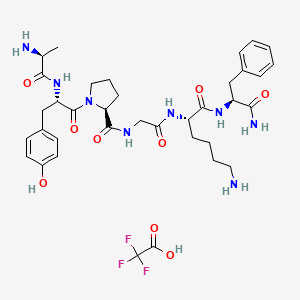![molecular formula C15H24N2O3 B8074765 undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B8074765.png)
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Übersicht
Beschreibung
ARN 14686 is a chemical compound known for its role as an activity-based protein profiling probe. It is particularly effective in inhibiting N-acylethanolamine acid amidase, a key enzyme involved in the hydrolysis of N-acylethanolamines. This compound has garnered significant interest due to its high potency and specificity, making it a valuable tool in biochemical research .
Wissenschaftliche Forschungsanwendungen
ARN 14686 has a wide range of applications in scientific research:
Chemistry: It is used as a probe for studying enzyme activity and protein profiling.
Biology: ARN 14686 is employed in the detection and inhibition of N-acylethanolamine acid amidase in various biological samples.
Medicine: The compound is used in research related to inflammation and immune response, as it can detect catalytically active N-acylethanolamine acid amidase in inflamed tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ARN 14686 is synthesized through a series of chemical reactions involving the formation of a carbamate ester. The synthetic route typically involves the reaction of an azetidinone derivative with an alkyne-containing alcohol under specific conditions to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of ARN 14686 in a laboratory setting involves standard organic synthesis techniques. The compound is usually produced in small quantities for research purposes, and the process involves multiple purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
ARN 14686 primarily undergoes covalent binding reactions with the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which is crucial for its inhibitory activity .
Common Reagents and Conditions
The synthesis and reactions involving ARN 14686 typically use reagents such as azetidinone derivatives, alkyne-containing alcohols, and various solvents like dimethylformamide and dimethyl sulfoxide. The reactions are conducted under controlled conditions to ensure the formation of the desired product .
Major Products Formed
The primary product formed from the reaction of ARN 14686 with N-acylethanolamine acid amidase is a thioester adduct. This adduct is essential for the compound’s activity as an inhibitor .
Wirkmechanismus
ARN 14686 exerts its effects by covalently binding to the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which inhibits the enzyme’s activity. The compound is highly selective for N-acylethanolamine acid amidase over other enzymes, making it an efficient activity-based probe .
Vergleich Mit ähnlichen Verbindungen
ARN 14686 is unique in its high potency and specificity for N-acylethanolamine acid amidase. Similar compounds include other N-acylethanolamine acid amidase inhibitors, but ARN 14686 stands out due to its ability to form a covalent bond with the enzyme, ensuring a more stable and effective inhibition .
List of Similar Compounds
ARN 19702: Another N-acylethanolamine acid amidase inhibitor with similar properties.
ARN 2508: Known for its role in inhibiting N-acylethanolamine acid amidase, but with different binding characteristics.
ARN 1203: A less potent inhibitor compared to ARN 14686, but still used in enzyme activity studies
Eigenschaften
IUPAC Name |
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRAYPXQNELAS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCOC(=O)NC1CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCOC(=O)N[C@H]1CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride](/img/structure/B8074693.png)
![5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B8074695.png)
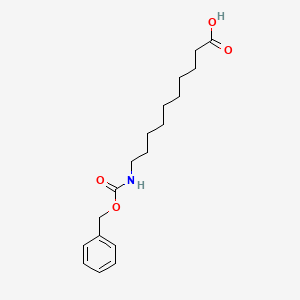
![[2-(Cbz-amino)methyl]-benzoic acid](/img/structure/B8074713.png)
![3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide](/img/structure/B8074716.png)
![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B8074717.png)
![Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-](/img/structure/B8074723.png)
![[(11Z,13Z)-5-methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8074730.png)
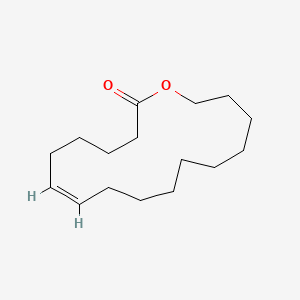
![azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B8074752.png)
